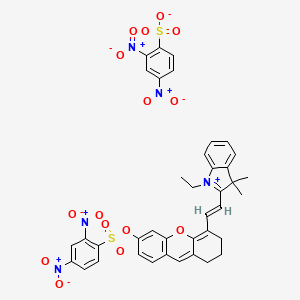
NIR-Thiol (dinitrobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR-Thiol (dinitrobenzenesulfonate) is a near-infrared fluorescent sensor that exhibits both absorption and emission in the near-infrared region. This compound is highly selective for small molecular weight biological thiols such as cysteine, homocysteine, and glutathione over other biorelevant species. It is capable of imaging endogenously produced thiol in living cells and mice, making it a valuable tool in biological and medical research .
Métodos De Preparación
The synthesis of NIR-Thiol (dinitrobenzenesulfonate) involves the reaction of a dye platform with 2,4-dinitrobenzenesulfonyl chloride under basic conditions. The specific synthetic route and reaction conditions are as follows:
Starting Materials: The dye platform (e.g., CHMC1) and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in dry dichloromethane with the addition of boron tribromide.
Procedure: The dye platform is first treated with boron tribromide in dry dichloromethane to afford the intermediate compound.
Análisis De Reacciones Químicas
NIR-Thiol (dinitrobenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with thiols, leading to the formation of thiol-adducts.
Oxidation and Reduction: The compound’s fluorescence properties can be modulated by redox reactions involving thiols.
Common Reagents and Conditions: Typical reagents include thiols such as cysteine, homocysteine, and glutathione. The reactions are usually carried out under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions are thiol-adducts, which exhibit distinct fluorescence properties
Aplicaciones Científicas De Investigación
Detection of Biothiols
NIR-Thiol has been employed extensively for the detection of biothiols in various biological samples. The following table summarizes key studies and findings related to its application in this area:
Monitoring Oxidative Stress
NIR-Thiol has also been utilized to monitor oxidative stress levels in cells. The ability to detect reactive oxygen species (ROS) is critical for understanding various pathological conditions, including cancer and neurodegenerative diseases.
- Case Study: Photoreceptor Cells
A study demonstrated the use of NIR-Thiol to measure ROS resulting from light irradiation on photoreceptor cells, highlighting its potential in studying retinal degeneration due to oxidative stress .
Case Study 1: Glutathione Detection in Cellular Environments
A comprehensive study involving NIR-Thiol was conducted to evaluate its effectiveness in detecting glutathione levels within living cells. The results showed significant fluorescence enhancement upon interaction with GSH, confirming the probe's sensitivity and selectivity.
- Methodology : Confocal microscopy was used to visualize GSH levels.
- Results : The probe exhibited rapid response times and high selectivity against other thiols, making it suitable for real-time monitoring of thiol levels in biological systems.
Case Study 2: Application in Cancer Research
In cancer research, NIR-Thiol was applied to assess the thiol content in tumor microenvironments. This application is crucial as altered thiol levels can indicate tumor progression and response to therapies.
- Findings : The probe successfully differentiated between healthy and cancerous tissues based on thiol content, providing insights into tumor biology and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of NIR-Thiol (dinitrobenzenesulfonate) involves its interaction with thiols. Upon binding to thiols, the compound undergoes a chemical reaction that results in a significant increase in fluorescence intensity. This “turn-on” fluorescence response is due to the cleavage of the dinitrobenzenesulfonate group, which releases the fluorescent dye. The molecular targets of this compound are thiol-containing biomolecules, and the pathways involved include thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
NIR-Thiol (dinitrobenzenesulfonate) can be compared with other near-infrared fluorescent probes such as:
CHMC-thiol: Similar in its ability to detect thiols, but NIR-Thiol (dinitrobenzenesulfonate) offers higher sensitivity and selectivity.
Squaraine-based NIR Probes: These probes also operate in the near-infrared region but may have different photophysical properties and applications.
Cyanine Dyes: Another class of NIR probes with distinct absorption and emission characteristics.
The uniqueness of NIR-Thiol (dinitrobenzenesulfonate) lies in its high selectivity for small molecular weight biological thiols and its excellent cell membrane permeability, making it particularly useful for in vivo imaging .
Propiedades
Fórmula molecular |
C39H33N5O15S2 |
|---|---|
Peso molecular |
875.8 g/mol |
Nombre IUPAC |
2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |
Clave InChI |
LKUGARKBEIHOQY-IWSIBTJSSA-M |
SMILES isomérico |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
SMILES canónico |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















